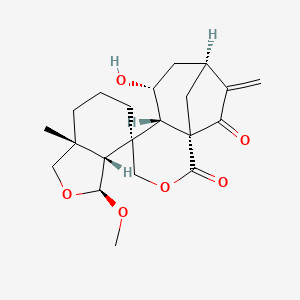
二环丙基二硫化物
描述
Synthesis Analysis
Bicyclopropylidene can be synthesized using different methods that have been developed and improved over the past thirty years. The Kulinkovich reaction, for example, is a breakthrough method that allows the preparation of bicyclopropylidene in preparatively viable quantities. This method involves the transformation of a carboxylic acid ester to a cyclopropanol, which then can be converted to bicyclopropylidene through a sequence of steps including bromination and dehydrobromination .
Molecular Structure Analysis
The molecular geometry of bicyclopropylidene is unique due to the strain in the molecule. This strain influences the chemical properties of the molecule, such as the high-lying highest occupied molecular orbital (HOMO), which is indicative of its reactivity. The double bond in bicyclopropylidene is particularly reactive, more so than in less strained alkenes, due to the almost sp-hybridized carbon atoms that make up the double bond .
Chemical Reactions Analysis
Bicyclopropylidene undergoes a variety of chemical reactions with good to excellent yields. These reactions include thermal rearrangement, dimerization, dihalocarbene additions, and reactions under the catalysis of palladium and other transition metals. The molecule can also undergo deprotonation/electrophilic substitution to access monosubstituted derivatives and copper-mediated reductive dimerization to create di- and tetrasubstituted derivatives. Additionally, 1,3-dipolar cycloadditions and palladium-catalyzed codimerizations have been developed, leading to a range of complex structures .
Physical and Chemical Properties Analysis
Bicyclopropylidene exhibits enhanced kinetic acidity, allowing for facile deprotonation of one of the methylene groups. The double bond shows drastically enhanced reactivity, and there are reactions that involve the opening of the single bonds adjacent to or opposite the double bond. The molecule's reactivity is also characterized by its ability to undergo a variety of three-component reactions, which can be carried out in a combinatorial sense, even on a polymer support .
科学研究应用
催化与有机合成
二环丙基二硫化物及相关化合物用于路易斯酸催化的反应中。例如,1,2-二苯基二硒化物或1,2-二对甲苯基二硫化物在路易斯酸催化下可以顺利地加成到亚甲基环丙烷上。这导致环丁烷衍生物的形成,环丁烷衍生物是有机合成中有价值的中间体。此过程与自由基加成有显著不同,并且以构建四元碳环而著称(Yu et al., 2009)。
香料合成
二环己基二硫化物(二环丙基二硫化物的变体)已被合成,作为一种新的香料化合物,使用氯环己烷的脱硫反应。使用GC-MS和GC对反应产物混合物进行定性和定量分析,为该化合物的合成实验和生产控制建立了一种方法。该方法克服了碘量法仅测定总硫含量的缺陷(Xian, 2006)。
化学中的光解离动力学
二环丙基酮与二环丙基二硫化物密切相关,已使用时间分辨傅里叶变换红外光谱和光碎片离子成像光谱研究了其在193nm处的光解离动力学。该研究重点关注C3H5产物的异构化动力学,使用电子结构计算和相空间理论模型来理解光解离产物和机制(Clegg et al., 2003)。
药物合成和修饰
二环丙基二硫化物衍生物用于合成和修饰药物。例如,顺式和反式二碳取代的手性环丙烷单元,例如2-氨基甲基-1-(1H-咪唑-4-基)环丙烷,被合成作为组胺的构象受限类似物。这些化合物旨在限制生物活性化合物的构象,提高活性并探索生物活性构象(Kazuta et al., 2002)。
安全和危害
未来方向
作用机制
Target of Action
Dicyclopropyldisulfide is an organic sulfur compound with the chemical formula C8H12S2 . It is widely used in organic synthesis and can act as a catalyst, reducing agent, and initiator . .
Mode of Action
As a catalyst, it can promote the reaction and increase the reaction speed . As a reducing agent, it can transfer a hydrogen atom in a chemical reaction . As an initiator, it can promote the occurrence of a polymerization reaction .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . They can be explored using tools like the electronic Biochemical Pathways, which allows users to search the wall charts with keywords, set focus effects, activate filtering functions, and zoom in on the details and elements of interest .
Pharmacokinetics
Pharmacokinetics describes what happens to a drug when it enters the body, including absorption, distribution, metabolism, and excretion .
Result of Action
As a catalyst, reducing agent, and initiator, dicyclopropyldisulfide likely influences the speed and efficiency of chemical reactions in which it is involved .
Action Environment
It is known that dicyclopropyldisulfide is a flammable liquid and can burn in case of open flame or high temperature . Therefore, it should be kept away from fire sources and high temperatures . It should also be stored in a cool, dry, and well-ventilated place .
属性
IUPAC Name |
(cyclopropyldisulfanyl)cyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S2/c1-2-5(1)7-8-6-3-4-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNRNIMDJHCRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SSC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657941 | |
| Record name | 1,1'-Disulfanediyldicyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68846-57-1 | |
| Record name | 1,1'-Disulfanediyldicyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dicyclopropyldisulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3029458.png)






